

Structural Elucidation of 2-Methyloxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **2-methyloxazole-4-carbaldehyde**, a key building block in organic synthesis and drug discovery. This document details the spectroscopic analysis and experimental protocols essential for the unambiguous identification and characterization of this compound.

Introduction

2-Methyloxazole-4-carbaldehyde is a heterocyclic aldehyde with the molecular formula $C_5H_5NO_2$ and a molecular weight of 111.10 g/mol .^[1] Its structure consists of a five-membered oxazole ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 4-position. The accurate determination of its structure is critical for its application in the synthesis of more complex molecules, including pharmacologically active compounds. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure of **2-methyloxazole-4-carbaldehyde**.

Synthesis Overview

The preparation of **2-methyloxazole-4-carbaldehyde** can be achieved through various synthetic routes. One common method involves the oxidation of the corresponding alcohol, 2-methyl-4-(hydroxymethyl)oxazole. Another scalable approach is the reduction of a corresponding N-methoxy-N-methyl amide using a reducing agent like lithium aluminum

hydride. The synthesis generally involves the formation of the oxazole ring from precursors such as serine methyl ester.

```
dot graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
```

```
Serine_Ester [label="Serine Methyl Ester"]; Intermediate [label="Oxazoline Intermediate"]; Oxazole_Ester [label="2-Methyloxazole-4-carboxylate"]; Amide [label="N-methoxy-N-methyl-\n2-methyloxazole-4-carboxamide"]; Target [label="2-Methyloxazole-4-carbaldehyde", fillcolor="#FBBC05"];
```

```
Serine_Ester -> Intermediate [label="Cyclization"]; Intermediate -> Oxazole_Ester [label="Oxidation"]; Oxazole_Ester -> Amide [label="Amidation"]; Amide -> Target [label="Reduction (LiAlH4)"]; } dot Caption: Synthetic pathway to 2-Methyloxazole-4-carbaldehyde.
```

Structural Elucidation Workflow

The structural confirmation of **2-methyloxazole-4-carbaldehyde** relies on a combination of spectroscopic techniques. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and overall structure.

```
dot graph Elucidation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
```

```
Sample [label="Synthesized Compound\n(2-Methyloxazole-4-carbaldehyde)"]; NMR [label="NMR Spectroscopy\n(1H, 13C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure_Confirmation [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
Sample -> NMR [label="Proton/Carbon Framework"]; Sample -> IR [label="Functional Groups"]; Sample -> MS [label="Molecular Weight &\nFragmentation"]; {NMR, IR, MS} -> Structure_Confirmation; } dot Caption: Workflow for the structural elucidation of the target compound.
```

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of **2-methyloxazole-4-carbaldehyde** is expected to show three distinct signals corresponding to the aldehyde proton, the oxazole ring proton, and the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8-10.0	Singlet	1H	Aldehyde proton (-CHO)
~8.3-8.6	Singlet	1H	Oxazole ring proton (H-5)
~2.5-2.7	Singlet	3H	Methyl protons (-CH ₃)

- Interpretation:
 - The downfield singlet at approximately 9.8-10.0 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group.
 - The singlet at around 8.3-8.6 ppm corresponds to the single proton on the oxazole ring at the 5-position. Its chemical shift is in the aromatic region, as expected for a heterocyclic aromatic proton.
 - The upfield singlet at approximately 2.5-2.7 ppm integrates to three protons and is assigned to the methyl group attached to the 2-position of the oxazole ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of **2-methyloxazole-4-carbaldehyde** is expected to show five distinct signals, one for each unique carbon atom.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~185.0	Aldehyde carbonyl carbon (-CHO)
~162.0	Oxazole ring carbon (C-2)
~150.0	Oxazole ring carbon (C-4)
~138.0	Oxazole ring carbon (C-5)
~14.0	Methyl carbon (-CH ₃)

- Interpretation:

- The signal at approximately 185.0 ppm is characteristic of an aldehyde carbonyl carbon.
- The signals at ~162.0 ppm and ~150.0 ppm are assigned to the C-2 and C-4 carbons of the oxazole ring, respectively. These carbons are deshielded due to their attachment to electronegative heteroatoms (nitrogen and oxygen).
- The signal around 138.0 ppm corresponds to the C-5 carbon of the oxazole ring.
- The upfield signal at approximately 14.0 ppm is assigned to the carbon of the methyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700-1720	Strong	C=O stretch (aldehyde)
~1580-1600	Medium	C=N stretch (oxazole ring)
~2800-2900	Weak	C-H stretch (aldehyde)
~2950-3000	Weak	C-H stretch (methyl)

- Interpretation:

- A strong absorption band in the region of 1700-1720 cm⁻¹ is a clear indication of a carbonyl (C=O) stretching vibration, consistent with the presence of an aldehyde functional group.
- The medium intensity band around 1580-1600 cm⁻¹ is characteristic of the C=N stretching vibration within the oxazole ring.
- The weak bands in the 2800-2900 cm⁻¹ region are typical for the C-H stretch of the aldehyde proton.
- The weak bands in the 2950-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Table 4: Mass Spectrometry Data

m/z	Interpretation
111	Molecular ion (M ⁺)
82	Loss of the formyl group (-CHO)
54	Further fragmentation

- Interpretation:
 - The molecular ion peak at an m/z of 111 corresponds to the molecular weight of **2-methyloxazole-4-carbaldehyde** ($C_5H_5NO_2$).[\[2\]](#)
 - A significant fragment at m/z 82 indicates the loss of a fragment with a mass of 29, which corresponds to the formyl radical ($\cdot CHO$). This is a characteristic fragmentation pattern for aldehydes.
 - Further fragmentation can lead to smaller ions, such as the one observed at m/z 54.

Experimental Protocols

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of **2-methyloxazole-4-carbaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

- Process the data and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean ATR crystal before running the sample.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Process the data by performing a background subtraction.

Mass Spectrometry

- Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system or with a direct insertion probe.
- Sample Preparation (GC-MS):
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - Inject 1 μL of the solution into the GC-MS system.
- Data Acquisition (Electron Ionization - EI):
 - Use a standard electron ionization energy of 70 eV.
 - Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).

- The GC will separate the compound from any impurities before it enters the mass spectrometer.

Conclusion

The structural elucidation of **2-methyloxazole-4-carbaldehyde** is definitively achieved through the combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry. Each analytical technique provides crucial, corroborative evidence for the presence of the key functional groups and the overall molecular framework. The data presented in this guide serves as a benchmark for the characterization of this important synthetic intermediate, ensuring its identity and purity for use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyloxazole-4-carboxaldehyde 97 113732-84-6 [sigmaaldrich.com]
- 2. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Structural Elucidation of 2-Methyloxazole-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023661#2-methyloxazole-4-carbaldehyde-structural-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com